molecular formula C13H13NO2 B2794238 N-[(5-Methyl-1-benzofuran-2-yl)methyl]prop-2-enamide CAS No. 2194089-82-0

N-[(5-Methyl-1-benzofuran-2-yl)methyl]prop-2-enamide

Cat. No.: B2794238
CAS No.: 2194089-82-0
M. Wt: 215.252
InChI Key: CAVSCBCXGPAYPD-UHFFFAOYSA-N
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Description

N-[(5-Methyl-1-benzofuran-2-yl)methyl]prop-2-enamide is a chemical compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Methyl-1-benzofuran-2-yl)methyl]prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methyl-1-benzofuran-2-carboxylic acid.

    Formation of Intermediate: The carboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂).

    Amidation: The acid chloride is then reacted with propargylamine to form the desired amide, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Methyl-1-benzofuran-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, especially at the 3-position.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(5-Methyl-1-benzofuran-2-yl)methyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-Methyl-1-benzofuran-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    5-Methylbenzofuran: Similar structure but lacks the amide group.

    2-Acetylbenzofuran: Contains an acetyl group instead of the amide group.

Uniqueness

N-[(5-Methyl-1-benzofuran-2-yl)methyl]prop-2-enamide is unique due to its specific amide linkage, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(5-methyl-1-benzofuran-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-3-13(15)14-8-11-7-10-6-9(2)4-5-12(10)16-11/h3-7H,1,8H2,2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVSCBCXGPAYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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